4-[(Benzyloxy)methyl]-4-(bromomethyl)oxane
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Overview
Description
4-[(Benzyloxy)methyl]-4-(bromomethyl)oxane is an organic compound with the molecular formula C14H19BrO2 It is a derivative of oxane, featuring both benzyloxy and bromomethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]-4-(bromomethyl)oxane typically involves the reaction of oxane derivatives with benzyl alcohol and brominating agents. One common method includes the use of benzyl alcohol and a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions to introduce the bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]-4-(bromomethyl)oxane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products
Substitution: Formation of benzyl-substituted oxane derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted oxane derivatives.
Scientific Research Applications
4-[(Benzyloxy)methyl]-4-(bromomethyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]-4-(bromomethyl)oxane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar in structure but lacks the oxane ring.
4-Bromomethylbenzoic acid: Contains a carboxylic acid group instead of the benzyloxy group.
Benzyl bromide: Lacks the oxane ring and has a simpler structure.
Uniqueness
4-[(Benzyloxy)methyl]-4-(bromomethyl)oxane is unique due to the presence of both benzyloxy and bromomethyl groups on an oxane ring, providing a versatile platform for chemical modifications and interactions
Properties
Molecular Formula |
C14H19BrO2 |
---|---|
Molecular Weight |
299.20 g/mol |
IUPAC Name |
4-(bromomethyl)-4-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C14H19BrO2/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5H,6-12H2 |
InChI Key |
ZAOCTWFGMDDLOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(COCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
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